molecular formula C13H9NO B13027713 2-(Furan-2-YL)quinoline

2-(Furan-2-YL)quinoline

Cat. No.: B13027713
M. Wt: 195.22 g/mol
InChI Key: TUDZVSAQKLCUOT-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)quinoline is a heterocyclic compound that combines a quinoline moiety with a furan ring. Quinoline is a nitrogen-containing aromatic compound, while furan is an oxygen-containing aromatic compound. The fusion of these two rings results in a compound with unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)quinoline can be achieved through several methods. One common approach involves the condensation of quinoline-5-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine. This reaction sequence leads to the formation of the corresponding thioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves the use of nitric acid and sulfuric acid.

    Bromination: Often carried out using bromine or N-bromosuccinimide (NBS).

    Formylation: Can be achieved using formylating agents such as formic acid or formyl chloride.

    Acylation: Commonly performed using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the release of lysozyme and β-glucuronidase, enzymes involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2-(Furan-2-YL)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the furan and quinoline rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

2-(furan-2-yl)quinoline

InChI

InChI=1S/C13H9NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H

InChI Key

TUDZVSAQKLCUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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